BenchChemオンラインストアへようこそ!

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

impurity profiling structural characterization mass spectrometry

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 332903-68-1) is a halogenated acetamide that serves as both a key synthetic intermediate and a process-related impurity in the manufacture of Robenacoxib, a veterinary COX-2 selective NSAID. The compound is supplied as Robenacoxib Impurity C, characterized by a molecular formula of C16H12ClF4NO and a molecular weight of 345.72 g/mol, with its primary documented application being an intermediate in the preparation of (arylamino)phenylacetic acids as COX-2 cyclooxygenase inhibitors.

Molecular Formula C16H12ClF4NO
Molecular Weight 345.72 g/mol
CAS No. 332903-68-1
Cat. No. B142734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
CAS332903-68-1
Molecular FormulaC16H12ClF4NO
Molecular Weight345.72 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N(C2=C(C(=CC(=C2F)F)F)F)C(=O)CCl
InChIInChI=1S/C16H12ClF4NO/c1-2-9-3-5-10(6-4-9)22(13(23)8-17)16-14(20)11(18)7-12(19)15(16)21/h3-7H,2,8H2,1H3
InChIKeyXXNJYZYKTNBAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 332903-68-1): Robenacoxib Impurity C Reference Standard for COX-2 Inhibitor Development


2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 332903-68-1) is a halogenated acetamide that serves as both a key synthetic intermediate and a process-related impurity in the manufacture of Robenacoxib, a veterinary COX-2 selective NSAID . The compound is supplied as Robenacoxib Impurity C, characterized by a molecular formula of C16H12ClF4NO and a molecular weight of 345.72 g/mol, with its primary documented application being an intermediate in the preparation of (arylamino)phenylacetic acids as COX-2 cyclooxygenase inhibitors .

Why Robenacoxib Impurity C Cannot Be Substituted by Other Robenacoxib-Related Impurities in Analytical and Regulatory Workflows


The Robenacoxib impurity family comprises structurally distinct species that differ in molecular weight, lipophilicity, and regulatory classification. Robenacoxib Impurity C bears both the 2,3,5,6-tetrafluorophenyl ring and a reactive N-chloroacetyl moiety, making it a potentially genotoxic process-related impurity that requires control at thresholds an order of magnitude lower than general specified impurities . The Robenacoxib API itself is susceptible to acid-catalyzed degradation forming lactam impurities at pH 2.5–3.5, and is documented as the fastest-degrading coxib among a panel that includes cimicoxib and others, with degradation correlating to increased hepatotoxicity [1][2]. These compound-specific factors mean that substituting Impurity C with Impurity A (lacking the tetrafluorophenyl ring), Impurity B (the amine precursor), or Impurity D (a cyclized lactam) is scientifically invalid for method development, forced degradation studies, or regulatory filing purposes.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 332903-68-1) Against Key Comparators


Molecular Weight Differentiation from Robenacoxib Impurity A: 345.72 vs 197.7 g/mol

Robenacoxib Impurity C (CAS 332903-68-1) possesses a molecular weight of 345.72 g/mol and the formula C16H12ClF4NO, incorporating both the 2,3,5,6-tetrafluorophenyl ring and the N-chloroacetyl group on the 4-ethylphenyl amine scaffold [1]. In contrast, Robenacoxib Impurity A (CAS 20172-36-5) has a molecular weight of 197.7 g/mol and formula C10H12ClNO, lacking the tetrafluorophenyl ring entirely and consisting solely of the chloroacetyl-4-ethylaniline fragment [2]. The 148 g/mol mass difference and the absence of four fluorine atoms in Impurity A create fundamentally distinct mass spectrometric fragmentation patterns and chromatographic behavior.

impurity profiling structural characterization mass spectrometry

Chromatographic Lipophilicity Differentiation: Higher Reverse-Phase HPLC Retention vs Amine and Lactam Impurities

Veeprho's characterization of Impurity C describes it as a halogenated byproduct with 'elevated lipophilicity and low relative polarity, conditioning its retention in reverse-phase HPLC and its detection by LC-MS' [1]. This behavior arises from the combination of the tetrafluorophenyl ring (four electronegative fluorine atoms) and the chloroacetyl group, which together reduce overall polarity relative to comparator impurities such as Impurity B (the amine precursor, containing a polar N–H group) and Impurity H (4-ethylaniline, a more polar primary aromatic amine). Recommended HPLC-UV conditions for purity assessment of this compound employ a reverse-phase C18 column with acetonitrile/water mobile phase and detection at 254 nm, with a limit of detection (LOD) ≤0.1% for impurity profiling .

HPLC method development lipophilicity impurity separation

Regulatory Threshold Tiers: Genotoxic Impurity Control at <0.05% w/w vs ≤0.5% w/w for General Specified Impurities

Robenacoxib API specifications establish a two-tier impurity control framework: identified related compounds RC-1, RC-2, and RC-3 are limited to not more than 0.5% w/w each, while potential genotoxic impurities are controlled below a conservative threshold of <0.05% w/w for individual genotoxic-related species . Impurity C, containing an N-chloroacetyl moiety—a structural alert for genotoxicity under ICH M7 guidelines—is subject to this lower threshold. This represents a 10-fold tighter acceptance criterion compared to general specified impurities. Additionally, any unspecified impurity in Robenacoxib API must not exceed 0.10% w/w, and total impurities must not exceed 2.0% w/w .

genotoxic impurity ICH M7 regulatory specification quality control

Synthetic Intermediate Role for COX-2 Inhibitor Preparation: Distinct from Degradation-Only Impurities

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is explicitly documented as an intermediate in the preparation of (arylamino)phenylacetic acids as COX-2 cyclooxygenase inhibitors [1]. This synthetic role distinguishes it from degradation-specific impurities such as Impurity D (5-ethyl-1-(2,3,5,6-tetrafluorophenyl)indolin-2-one), which forms via acid-catalyzed cyclization under acidic conditions (pH 2.5–3.5) , and Impurity J (5-ethyl-2-((2,3,5,6-tetrafluorophenyl)amino)benzaldehyde), an oxidative degradant. The compound's chloroacetyl group serves as a reactive handle for further elaboration toward the final API structure, whereas the lactam impurity (Impurity D) is a terminal degradant with no onward synthetic utility.

synthetic intermediate COX-2 inhibitor process chemistry

Commercially Available Purity Grades: 90–98% Range Across Multiple Certified Vendors with Full Characterization Data

Robenacoxib Impurity C is commercially available from multiple vendors at defined purity grades, each supplied with detailed characterization data compliant with regulatory guidelines: BOC Sciences offers 90% purity ; CymitQuimica supplies at minimum 95% purity ; and Coompo Research Chemicals provides 98% purity [1]. SynZeal confirms the compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications for ANDA, and commercial production of Robenacoxib, with further traceability against pharmacopeial standards (USP or EP) available based on feasibility [2].

reference standard procurement purity certificate of analysis

Recommended Application Scenarios for 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 332903-68-1) Based on Quantitative Evidence


Genotoxic Impurity Method Validation and ANDA Filing for Robenacoxib Generic Drug Products

Impurity C should be procured as a primary reference standard for developing and validating HPLC-UV or LC-MS methods capable of quantifying this N-chloroacetyl-containing impurity at or below the 0.05% w/w genotoxic threshold. The method must achieve an LOD ≤0.1% with baseline separation from Robenacoxib API, Impurity A, Impurity B, and the lactam degradant (Impurity D) under the chromatographic conditions described by Veeprho and validated per ICH Q2(R1) [1]. The compound's Certificate of Analysis should include identity confirmation by 1H/13C/19F-NMR, HRMS, and HPLC purity ≥95%, with traceability to USP or EP reference standards where feasible [2].

Forced Degradation Studies to Establish Robenacoxib Degradation Pathways and Impurity Fate Mapping

Given that Robenacoxib is documented as the fastest-degrading coxib among a panel including cimicoxib, with significant degradation in acidic environments and associated hepatotoxicity of degradation products [1], Impurity C should be included as a reference marker in forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2O2), thermal, and photolytic stress conditions. Its distinct chromatographic profile (high lipophilicity, strong RP-HPLC retention) enables its use as a system suitability marker to verify column performance and resolution across degradation time points.

Process Chemistry Optimization and Quality-by-Design (QbD) Control Strategy Development

As a documented intermediate in the preparation of (arylamino)phenylacetic acid COX-2 inhibitors [1], Impurity C is a critical process-related impurity for establishing design spaces in Robenacoxib synthesis. Process chemists should use the purified reference standard to spike reaction mixtures at stages following the chloroacetylation step, quantifying carryover into the final API. The reactive N-chloroacetyl group serves as both a synthetic handle and a potential source of genotoxic risk, making its fate-and-purge understanding essential for ICH M7-compliant control strategies [2].

Comparative COX-2 Selectivity Screening Using Structural Analogs in the Arylamino-Phenylacetic Acid Series

Although Impurity C itself is not a drug substance, its structural relationship to Robenacoxib (which demonstrates COX-2 selectivity ratios of 129:1 in dogs and 32:1 in cats in vitro, with an IC50 of 0.04 µM for COX-2 vs 7.9 µM for COX-1 in canine whole blood assays) [1] makes it a valuable comparator compound for structure-activity relationship (SAR) studies. Researchers investigating the contribution of the chloroacetyl group versus the free carboxylic acid in Robenacoxib to COX-2 binding affinity can use Impurity C as a tool compound in recombinant COX-2 fluorescence-based inhibition assays, comparing its activity profile against Robenacoxib, diclofenac (COX-1:COX-2 ratio 3.9 in cats), and meloxicam (ratio 2.7) [2].

Quote Request

Request a Quote for 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.